![molecular formula C24H14BrN3O2 B2358676 (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 406474-89-3](/img/structure/B2358676.png)
(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as BRD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BRD is a potent inhibitor of several kinases, including CDK9, which is involved in the regulation of transcription elongation. Due to its unique chemical structure and pharmacological properties, BRD has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
- Application : Researchers have designed high-temperature enantiomeric azobenzene-based piezoelectrics using this compound. These materials exhibit piezoelectric behaviors up to 460 K. The combination of piezoelectricity and photoisomerization in these enantiomers opens up possibilities for optically-controlled smart devices, including multi-channel information encryption and signal detection .
- Application : Several derivatives of this compound have demonstrated excellent to moderate α-glucosidase inhibitory activity. Compounds 1, 9, 12, 16, and 17 showed remarkable inhibition, with 17 being five-fold more active than the standard drug acarbose .
- Application : The diazene compound derived from this compound can serve as a precursor for synthesizing metal complexes. These complexes may find applications in various fields, including coordination chemistry and catalysis .
- Application : The azo-ester 4-(phenyldiazenyl)phenyl benzenesulfonate (PPB) is stable in both air and nitrogen atmospheres up to 205 °C. Its thermal and electrochemical properties make it interesting for potential applications .
- Application : The ligand 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, derived from this compound, has been studied for its antimicrobial properties. Transition metal complexes based on this ligand may exhibit interesting biological activities .
Piezoelectric Materials
α-Glucosidase Inhibitors
Metal Complex Synthesis
Azo-Ester Stability
Antimicrobial Studies
Regioselective Synthesis
These applications highlight the diverse and promising roles of (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. Its unique properties continue to inspire innovative studies across various disciplines. 🌟🔬 . If you’d like more information on any specific application, feel free to ask!
properties
IUPAC Name |
5-bromo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrN3O2/c25-16-13-15-5-4-8-20-22(15)21(14-16)24(30)28(23(20)29)19-11-9-18(10-12-19)27-26-17-6-2-1-3-7-17/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRSYWKWAXRJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC=CC5=CC(=CC(=C54)C3=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601039298 |
Source
|
Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601039298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
406474-89-3 |
Source
|
Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601039298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.